3,3-Dimethyl-2-oxoindoline-7-carboxylic acid
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Overview
Description
2,3-Dihydro-3,3-dimethyl-2-oxo-1H-Indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2,3-dihydro-3,3-dimethyl-2-oxo-1H-Indole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of benzene derivatives with ammonia to form indole derivatives, followed by further functionalization . Industrial production methods often involve high-temperature reactions and catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dihydro-3,3-dimethyl-2-oxo-1H-Indole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral and anticancer properties.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-3,3-dimethyl-2-oxo-1H-Indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It binds with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
2,3-Dihydro-3,3-dimethyl-2-oxo-1H-Indole-7-carboxylic acid is unique due to its specific functional groups and the resulting biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxo-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-11(2)7-5-3-4-6(9(13)14)8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
NXKNFRNELICGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC(=C2NC1=O)C(=O)O)C |
Origin of Product |
United States |
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